6-[2(Trimethylsilyl)-1-ethynyl]-1,3-benzodioxole-5-vinylmethanol
Description
6-[2(Trimethylsilyl)-1-ethynyl]-1,3-benzodioxole-5-vinylmethanol is a benzodioxole derivative featuring a vinylmethanol group at position 5 and a trimethylsilyl (TMS)-protected ethynyl group at position 6 (). The TMS-ethynyl moiety enhances steric bulk and may stabilize the compound against premature reactivity, a common strategy in synthetic chemistry to protect alkynes during multi-step syntheses ().
Properties
IUPAC Name |
1-[6-(1-hydroxyprop-2-enyl)-1,3-benzodioxol-5-yl]-2-trimethylsilylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4Si/c1-5-12(16)10-6-14-15(19-9-18-14)7-11(10)13(17)8-20(2,3)4/h5-7,12,16H,1,8-9H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIULQUIOSCRZGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC(=O)C1=CC2=C(C=C1C(C=C)O)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is to start with a precursor molecule such as salicylic acid, which undergoes a series of reactions including acylation, reduction, and silylation . The reaction conditions often involve the use of catalysts like palladium and reagents such as acetic anhydride and trimethylsilyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable processes, and ensuring the availability of high-purity starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
6-[2(Trimethylsilyl)-1-ethynyl]-1,3-benzodioxole-5-vinylmethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is in cancer therapy. Research indicates that derivatives of benzodioxole can inhibit methyltransferase activity related to EZH1 and EZH2, which are critical in the progression of various cancers. The compound demonstrates significant anticancer effects by selectively targeting these enzymes, making it a candidate for further development as an anticancer agent .
Tubulin Polymerization Inhibition
Studies have shown that compounds similar to 6-[2(Trimethylsilyl)-1-ethynyl]-1,3-benzodioxole-5-vinylmethanol exhibit antimitotic properties by inhibiting tubulin polymerization. This activity is comparable to podophyllotoxin, a known antitumor agent. The inhibition of microtubule assembly disrupts mitosis in cancer cells, providing a mechanism for its potential use in cancer treatment .
Enzyme Inhibition
The compound acts as an inhibitor of EZH1 and EZH2 methyltransferases, which are involved in histone modification and gene regulation. This inhibition can lead to reactivation of tumor suppressor genes and reduced proliferation of cancer cells dependent on these pathways .
Case Studies
Mechanism of Action
The mechanism of action of 6-[2(Trimethylsilyl)-1-ethynyl]-1,3-benzodioxole-5-vinylmethanol involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety may interact with enzymes or receptors, while the trimethylsilyl group can influence the compound’s solubility and reactivity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Structural Features :
- Benzodioxole core : A fused bicyclic system with oxygen atoms at positions 1 and 3.
- Position 6 substituent : A TMS-ethynyl group (–C≡C–Si(CH₃)₃), providing steric protection and modulating electronic properties.
Structural Analogs in the Benzodioxole Family
1,3-Benzodioxole-5-methanol, 6-[2-(Methylamino)phenyl] (CAS 21258-05-9)
- Substituents: Position 6 has a 2-(methylamino)phenyl group instead of TMS-ethynyl.
[6-(2-Methoxyethoxy)-2H-1,3-benzodioxol-5-yl]methanol (CAS 1209106-01-3)
- Substituents : Position 6 features a 2-methoxyethoxy chain (–OCH₂CH₂OCH₃).
- Key Differences :
Methyl Eugenol (CAS 93-15-2)
- Substituents : Methoxy and allyl groups on the benzodioxole core.
- Key Differences: The allyl and methoxy groups confer distinct electronic effects, making methyl eugenol more volatile and less polar than the target compound. No alcohol or alkyne functionality, reducing versatility in synthetic modifications ().
Functional Group Comparisons
TMS-Protected Ethynyl vs. Other Silyl Groups
- TMS-Ethynyl : Offers robust protection for alkynes, as seen in the synthesis of NNRTIs () and pyrrolo-triazolo-pyrazines (). Comparable to tert-butyldimethylsilyl (TBS) groups but less bulky.
- Trimethylsilyl Ethers : Common in intermediates like 2-(trimethylsilyl)ethyl esters (), but lack the conjugated alkyne’s reactivity.
Vinylmethanol vs. Other Alcohol Derivatives
- Vinylmethanol: Combines hydroxyl reactivity with an unsaturated bond, enabling oxidation to aldehydes or ketones.
- Benzimidazole Methanol Derivatives (e.g., 5-Methoxy-1-Methyl-1H-Benzimidazole-2-Methanol, CAS 68426-83-5): Exhibit similar alcohol functionality but within a nitrogen-containing heterocycle, altering acidity and hydrogen-bonding capacity ().
Data Table: Structural and Functional Comparison
Biological Activity
6-[2(Trimethylsilyl)-1-ethynyl]-1,3-benzodioxole-5-vinylmethanol is a synthetic compound derived from the benzodioxole family, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzodioxole core with ethynyl and vinylmethanol substituents. Its molecular formula is , and it has a molecular weight of approximately 250.34 g/mol. The trimethylsilyl group enhances its lipophilicity and stability, which may influence its biological activity.
Biological Activity Overview
Research indicates that compounds within the benzodioxole class exhibit significant biological activities, including:
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacteria and fungi. For instance, derivatives of 1,3-benzodioxole have shown activity against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .
- Antitumor Properties : Some benzodioxole derivatives inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism is similar to that of established antitumor agents like podophyllotoxin .
- Antioxidant Activity : Compounds in this class have been studied for their ability to scavenge free radicals, which contributes to their potential in preventing oxidative stress-related diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Microtubule Assembly : The compound may bind to tubulin, disrupting microtubule dynamics essential for mitosis . This action can lead to apoptosis in rapidly dividing cells.
- Antimicrobial Mechanisms : The interaction with bacterial cell membranes or inhibition of key metabolic pathways could explain the antimicrobial effects observed in related compounds .
Table 1: Biological Activities of Related Benzodioxole Compounds
| Compound Name | Activity Type | MIC (µg/ml) | Reference |
|---|---|---|---|
| 5-Ethylsulphonyl-2-benzoxazole | Antimicrobial | 250 - 7.81 | |
| 6-Benzyl-1,3-benzodioxole | Antitumor | - | |
| 5-(1-Propenyl)-1,3-benzodioxole | Antioxidant | - |
Table 2: Structure-Activity Relationship (SAR) Insights
| Structural Feature | Effect on Activity |
|---|---|
| Presence of trimethylsilyl group | Enhances lipophilicity |
| Ethynyl substitution | Increases potency |
| Vinylmethanol addition | Improves stability |
Case Studies
- Antitumor Efficacy : A study investigating the effects of various benzodioxole derivatives on cancer cell lines demonstrated that those with modifications similar to 6-[2(Trimethylsilyl)-1-ethynyl]-1,3-benzodioxole exhibited significant cytotoxicity against breast cancer cells (MCF-7) .
- Antimicrobial Testing : In vitro testing revealed that compounds structurally related to the target compound showed promising results against multi-drug resistant strains of Staphylococcus aureus, suggesting potential for development as novel antimicrobial agents .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
